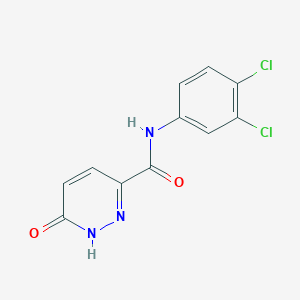
N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. The 3,4-dichlorophenyl group is a common moiety in many pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic pyridazine ring. The dichlorophenyl group may cause some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be similar to other pyridazine derivatives. For example, it might undergo nucleophilic substitution reactions at the chlorinated phenyl ring .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally similar to N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has demonstrated a wide range of potential biological activities. For instance, novel heterocyclic aryl monoazo organic compounds, including derivatives involving selenopheno[2,3-b]pyridazine structures, have been synthesized and shown to exhibit antioxidant, antitumor, and antimicrobial activities. These compounds were applied to dyeing polyester fabrics, suggesting their utility in creating sterile or biologically active fabrics for various applications (Khalifa et al., 2015).
Crystal Structure and Chemical Properties
The crystal structures of certain derivatives, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, have been characterized to provide insights into their chemical properties and stability. These studies reveal the importance of intramolecular hydrogen bonds in stabilizing the structures of these compounds (Siddiqui et al., 2008).
Antimicrobial and Antifungal Evaluation
Further research into pyrimidine and pyridazine derivatives has demonstrated their potential antimicrobial and antifungal properties. For example, compounds synthesized from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have shown significant antimicrobial activity, pointing to the promise of these derivatives in developing new antibacterial and antifungal agents (Abdelghani et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-7-2-1-6(5-8(7)13)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSSUEDWUVYKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NNC(=O)C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)
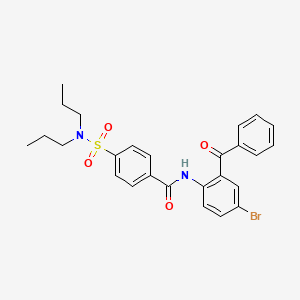
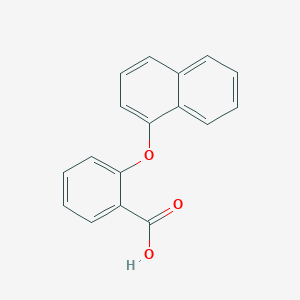
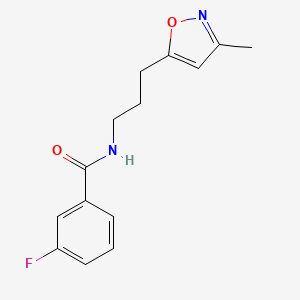
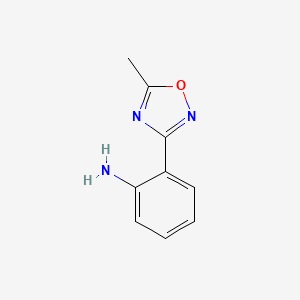
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)
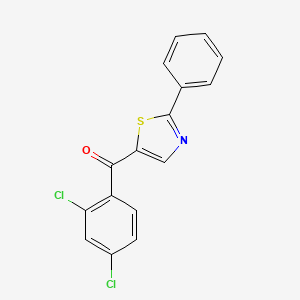
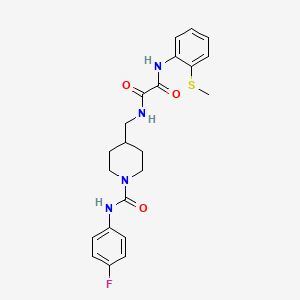
![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)


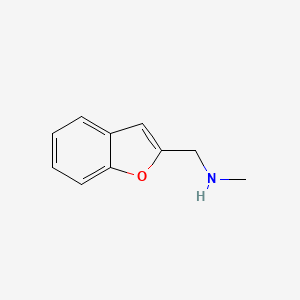
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)